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Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic

protein (BMP) receptor that plays a crucial role in various cellular processes, including bone

formation and embryonic development.[1][2] Gain-of-function mutations in the ALK2 gene are

the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating

genetic disorder characterized by progressive heterotopic ossification (HO), and are also

implicated in the childhood brain tumor, diffuse intrinsic pontine glioma (DIPG).[3][4] This has

led to the development of small molecule inhibitors targeting ALK2 as a promising therapeutic

strategy.[4]

This guide provides a comparative overview of OD36, a notable ALK2 inhibitor, and other key

inhibitors, with a focus on their performance, supporting experimental data, and the

methodologies used for their evaluation.

OD36: A Dual Inhibitor of ALK2 and RIPK2
OD36 is a macrocyclic ATP-competitive inhibitor that demonstrates potent, dual activity against

both ALK2 and the Receptor-Interacting Protein Kinase 2 (RIPK2).[5][6] Its macrocyclic

structure contributes to a higher kinome-wide selectivity compared to some earlier, non-

macrocyclic inhibitors.[4][7] OD36 is noted for its ability to potently antagonize mutant ALK2

signaling and the subsequent osteogenic differentiation.[5][6] It effectively inhibits the

phosphorylation of Smad1/5, key downstream mediators of the ALK2 signaling pathway.[5]
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The efficacy and potency of ALK2 inhibitors are typically quantified by their half-maximal

inhibitory concentration (IC50) and binding affinity (Kd). The following tables summarize key

quantitative data for OD36 and other prominent ALK2 inhibitors.

Table 1: In Vitro Potency (IC50) of ALK2 Inhibitors

Inhibitor Target IC50 (nM) Assay Type Reference

OD36 ALK2 (R206H) 22 Kinase Assay [5]

ALK2 (WT) 47 Kinase Assay [5]

RIPK2 5.3 Kinase Assay [5][6]

Saracatinib ALK2 (WT) 6.7 Kinase Assay [8]

caALK2 14 Cellular Assay [8]

BLU-782

(Fidrisertib)
ALK2 (R206H) 0.2

Biochemical

Assay
[8]

ALK2 (WT) 0.6
Biochemical

Assay
[8]

ALK2 (R206H) 7 Cellular Assay [8]

LDN-193189 ALK2 (WT) 0.67 Kinase Assay [8]

caALK2 11 Cellular Assay [8]

INCB000928

(Zilurgisertib)

ALK2 (WT &

R206H)
Potent In Vitro Studies [8]

*caALK2 refers

to constitutively

active ALK2.

Specific IC50

value is not

publicly

available.
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Inhibitor Target Kd (nM)
Key Selectivity
Notes

Reference

OD36 ALK2 37

Macrocyclic

structure

enhances

selectivity over

ALK3 and

ACVR2B. Also

inhibits ALK1.

[4][5][7]

ALK1 90 [5]

LDN-212854 ALK2 -

Improved

selectivity over

ALK3 and ALK5

compared to its

predecessor,

LDN-193189.

[7][8]

Dorsomorphin ALK2 -

The first

identified ALK2

inhibitor; exhibits

significant off-

target activity.

[7]

ALK2 Signaling Pathway
ALK2 functions as a transmembrane kinase receptor.[3] In the canonical pathway, BMP ligands

bind to a complex of type I (e.g., ALK2) and type II (e.g., BMPRII, ACVR2A) receptors.[1] This

leads to the phosphorylation and activation of the ALK2 kinase domain, which then

phosphorylates the downstream signaling proteins SMAD1, SMAD5, and SMAD8.[1][3][9]

These activated R-SMADs then complex with SMAD4 and translocate to the nucleus to

regulate gene expression related to osteogenesis. In FOP, the common R206H mutation allows

the receptor to be aberrantly activated by Activin A, a ligand that does not typically activate

wild-type ALK2 signaling.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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